molecular formula C18H12N2O4 B11112755 N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11112755
M. Wt: 320.3 g/mol
InChI Key: KVHKGMQSIJORJV-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a chromene core with a cyanophenyl and a carboxamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-cyanophenyl derivatives with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-cyanopyridine derivatives: These compounds share a similar cyanophenyl group and are known for their reactivity and biological activities.

    2-(2-cyanophenyl)-N-phenylacetamide derivatives: These compounds have a similar structure and are studied for their anticancer properties.

Uniqueness

N-(2-cyanophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, combined with the cyanophenyl and carboxamide groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2-cyanophenyl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H12N2O4/c1-23-15-8-4-6-11-9-13(18(22)24-16(11)15)17(21)20-14-7-3-2-5-12(14)10-19/h2-9H,1H3,(H,20,21)

InChI Key

KVHKGMQSIJORJV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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